4,4'-Dibromo-2,2'-bithiophene

Vue d'ensemble

Description

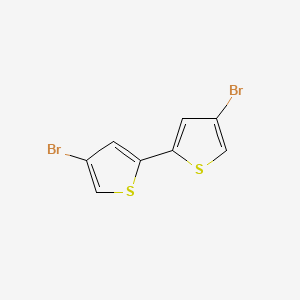

4,4’-Dibromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H4Br2S2 . It is a solid substance at 20°C and is sensitive to air . It is a derivative of bithiophene with two bromine groups .

Synthesis Analysis

2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .

Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions . The molecular weight of this compound is 324.05 g/mol .

Physical And Chemical Properties Analysis

4,4’-Dibromo-2,2’-bithiophene is a solid substance at 20°C . It has a molecular weight of 324.05 g/mol . It has a melting point range of 132.0 to 136.0 °C .

Applications De Recherche Scientifique

Organic Electronics

4,4’-Dibromo-2,2’-bithiophene: is a valuable precursor in the synthesis of π-conjugated systems used in organic electronics . Its bromine functional groups allow for further cross-coupling reactions, which are pivotal in creating organic semiconductors. These semiconductors are essential for developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Electrochromic Devices

The compound can be polymerized to form polythiophenes, which are then used in electrochromic devices . These devices change color when a voltage is applied, making them useful for smart windows, displays, and low-energy consumption screens.

Supercapacitors

Polymerized 4,4’-Dibromo-2,2’-bithiophene can be used to create electrode materials for supercapacitors . Supercapacitors are energy storage devices with high capacitance values, capable of rapid charging and discharging, which makes them suitable for applications requiring quick bursts of power.

Perovskite Solar Cells

This compound is used to develop hole-transporting materials (HTMs) for perovskite solar cells . HTMs are crucial for the efficient operation of these cells, as they facilitate the transport of positive charges and block electrons, contributing to the overall cell efficiency.

Paper-Based Electronics

Mécanisme D'action

Target of Action

The primary target of 4,4’-Dibromo-2,2’-bithiophene is the highest occupied molecular orbital (HOMO) energy level of polythiophenes . The compound is designed to lower this energy level, which is crucial for achieving a higher open circuit voltage (Voc) and thus a higher power conversion efficiency in polymer solar cells (PSCs) .

Mode of Action

4,4’-Dibromo-2,2’-bithiophene interacts with its target by anchoring amide functional groups to bithiophene to form a new building block . This interaction results in a decrease in the HOMO energy level of polythiophenes .

Biochemical Pathways

The affected pathway involves the electron flow in the polythiophenes. By lowering the HOMO energy level, 4,4’-Dibromo-2,2’-bithiophene alters the electron flow, leading to a higher Voc and improved power conversion efficiency in PSCs .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored under inert gas to avoid degradation . These properties may influence its bioavailability.

Result of Action

The molecular effect of 4,4’-Dibromo-2,2’-bithiophene’s action is the lowering of the HOMO energy level of polythiophenes . On a cellular level, this results in an increase in the Voc and power conversion efficiency of PSCs .

Action Environment

Environmental factors such as temperature and exposure to air can influence the action, efficacy, and stability of 4,4’-Dibromo-2,2’-bithiophene. It’s recommended that the compound be stored at room temperature and under inert gas . These conditions help maintain the compound’s stability and ensure its effective interaction with its target.

Propriétés

IUPAC Name |

4-bromo-2-(4-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITUXFRDWJKACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351982 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dibromo-2,2'-bithiophene | |

CAS RN |

51285-60-0 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4,4'-dibromo-2,2'-bithiophene in relation to poly(3-bromothiophene)?

A1: 4,4'-dibromo-2,2'-bithiophene serves as a model compound for understanding the structural properties of poly(3-bromothiophene). [] This is because the bromine atoms in 4,4'-dibromo-2,2'-bithiophene occupy the same positions on the thiophene rings as they would in a tail-to-tail arrangement within the polymer chain. By studying the conformation and crystal structure of the simpler dimer, researchers can gain insights into the potential arrangement of monomer units within the more complex polymer structure. []

Q2: How does the conformation of 4,4'-dibromo-2,2'-bithiophene differ from its isomers, and what is the reason for this difference?

A2: 4,4'-dibromo-2,2'-bithiophene, a tail-to-tail dimer, adopts an anti-planar conformation. [] In contrast, its isomers, 3,3'-dibromo-2,2'-bithiophene and 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which are head-to-head bithiophenes, exhibit significant distortion from planarity. [] This difference in conformation arises from the steric hindrance between the bulky bromine atoms in the head-to-head isomers. The close proximity of the bromine atoms in the head-to-head arrangement forces the thiophene rings to twist out of plane to minimize steric repulsion. In contrast, the bromine atoms in the tail-to-tail 4,4'-dibromo-2,2'-bithiophene are further apart, allowing for a more planar and less hindered conformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)